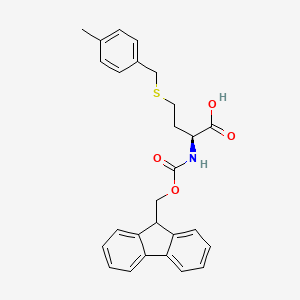

Fmoc-homoCys(CH3Bzl)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-homoCys(CH3Bzl)-OH is a chemical compound with the molecular formula C19H19NO4S and a molecular weight of 357.42 . It is used in the field of chemistry, particularly in peptide synthesis .

Molecular Structure Analysis

The molecular structure of Fmoc-homoCys(CH3Bzl)-OH is complex, with several functional groups. The compound includes a fluorenylmethoxycarbonyl (Fmoc) group, a homocysteine (Hcy) group, and a benzyl (Bzl) group .Physical And Chemical Properties Analysis

Fmoc-homoCys(CH3Bzl)-OH is a white to yellow powder . It has a molecular weight of 599.74 . The compound should be stored at temperatures between 15-25°C .Scientific Research Applications

Self-Assembly Properties

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group exhibit remarkable self-assembly features. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . Let’s explore how this self-assembly occurs.

Hydrophobic Interactions: The fluorenyl ring in Fmoc contributes to hydrophobic interactions, driving the assembly process. Additionally, steric optimization from the linker (the methoxycarbonyl group) further enhances self-assembly .

Aromatic Side Chains: Fmoc-modified biomolecules with substantial aromatic moieties in their side chains (e.g., Fmoc-β-(2-naphthyl)-W) form π-π interactions between Fmoc groups and side-chain phenyl rings. These interactions distinctly promote self-assembly .

Applications

Now, let’s explore the diverse applications of Fmoc-modified amino acids and short peptides:

Cell Cultivation: Fmoc-modified peptides have been used as scaffolds for cell growth and tissue engineering. Their self-assembly properties allow the design of 3D matrices that support cell adhesion and proliferation .

Bio-Templating: Fmoc-based materials serve as templates for mineralization, enabling the controlled synthesis of inorganic structures. These templates guide the formation of nanoparticles, nanowires, and other functional materials .

Optical Properties: Fmoc-modified peptides exhibit intriguing optical properties, including fluorescence and circular dichroism. Researchers have explored their use in sensors, imaging agents, and optoelectronic devices .

Drug Delivery: Functionalized Fmoc-peptides can encapsulate drugs and deliver them to specific sites. Their self-assembly behavior allows for controlled drug release, enhancing therapeutic efficacy .

Catalysis: Fmoc-modified peptides have been investigated as catalysts for various reactions. Their unique structures and functional groups enable catalytic activity in organic transformations .

Therapeutic and Antibiotic Properties: Researchers are exploring Fmoc-modified peptides as potential therapeutics. Their ability to self-assemble into nanostructures may enhance drug stability and bioavailability. Additionally, some Fmoc-peptides exhibit antimicrobial properties .

Challenges and Future Outlook

Despite progress, questions remain regarding the development of Fmoc-modified biomolecules. Strategies to overcome limitations and optimize their applications warrant further investigation .

Mechanism of Action

Target of Action

Fmoc-homoCys(CH3Bzl)-OH is a modified amino acid that primarily targets the process of peptide synthesis . It is used in the convergent synthesis of proteins through a process known as native chemical ligation (NCL) . The primary role of Fmoc-homoCys(CH3Bzl)-OH is to facilitate the synthesis of peptide a-thioesters, which are key intermediates in the NCL process .

Mode of Action

The mode of action of Fmoc-homoCys(CH3Bzl)-OH involves its interaction with other amino acids and peptides during the synthesis process. It is used in the Fmoc-based solid phase synthesis of peptide a-thioesters . The Fmoc group provides protection for the amino acid during synthesis, and its removal allows the amino acid to participate in peptide bond formation . The compound’s interaction with its targets results in the formation of peptide a-thioesters, which can then be used in NCL .

Biochemical Pathways

Fmoc-homoCys(CH3Bzl)-OH affects the biochemical pathway of protein synthesis, specifically the convergent synthesis of proteins through NCL . The downstream effects of this include the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins.

Pharmacokinetics

The pharmacokinetics of Fmoc-homoCys(CH3Bzl)-OH are primarily relevant in the context of its use in peptide synthesisIts bioavailability is crucial in the context of its ability to participate effectively in the synthesis process .

Result of Action

The result of the action of Fmoc-homoCys(CH3Bzl)-OH is the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins. This is a crucial step in the convergent synthesis of proteins, which has revolutionized the field .

Action Environment

The action of Fmoc-homoCys(CH3Bzl)-OH is influenced by various environmental factors. For instance, the stability of the thioester moiety in Fmoc-homoCys(CH3Bzl)-OH is sensitive to the repeated piperidine treatments used for Fmoc deprotection . Therefore, the conditions under which peptide synthesis is carried out can influence the efficacy of Fmoc-homoCys(CH3Bzl)-OH in the synthesis process .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylsulfanyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4S/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBNRSVICJRZ-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-homoCys(CH3Bzl)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)

![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)